molecular formula C11H25ClN2O2 B557205 N-Boc-1,6-hexanediamine hydrochloride CAS No. 65915-94-8

N-Boc-1,6-hexanediamine hydrochloride

Cat. No. B557205
CAS RN: 65915-94-8
M. Wt: 252.78 g/mol
InChI Key: JSBWQIZQJOQPFN-UHFFFAOYSA-N
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Description

N-Boc-1,6-hexanediamine hydrochloride, also known as N-Boc-1,6-diamino-hexane hydrochloride or tert-Butyl N-(6-aminohexyl)carbamate hydrochloride, is a chemical compound with the linear formula (CH3)3COCONH(CH2)6NH2 · HCl . It is commonly used as a general reagent to introduce a C6-spacer .


Synthesis Analysis

The synthesis of N-Boc-1,6-hexanediamine hydrochloride involves adding biotin, HOBT, and EDC hydrochloride into DMF at room temperature, then adding N’-Boc-1,6-hexamethylenediamine, stirring at room temperature overnight, spin-drying the DMF, adding methyl alcohol for separating out plenty of white solids, filtering, drying to obtain a crude product, and purifying .


Molecular Structure Analysis

The molecular weight of N-Boc-1,6-hexanediamine hydrochloride is 252.78 . The SMILES string representation of the molecule is NCCCCCCNC(OC©©C)=O.[H]Cl .


Chemical Reactions Analysis

N-Boc-1,6-hexanediamine hydrochloride is a general reagent to introduce a C6-spacer. It can be used in the synthesis of poly(L-glutamic acid) gadolinium chelates as biodegradable MRI contrast agents .


Physical And Chemical Properties Analysis

N-Boc-1,6-hexanediamine hydrochloride is a solid substance . It has a melting point of approximately 162-164 °C . The density of the liquid form is 0.965 g/mL at 20 °C .

Scientific Research Applications

  • Corrosion Inhibition : 1,6-hexanediamine has been used in the synthesis of polymers that exhibit significant corrosion inhibition properties for mild steel in acidic environments. This application is valuable in industries where metal corrosion is a major concern (Ali & Saeed, 2001).

  • Toxicity and Safety Studies : The dihydrochloride salt of 1,6-hexanediamine (HDDC) has been studied for its inhalation toxicity in rats and mice. These studies are crucial for understanding the safety and environmental impact of using this chemical in various industrial applications (Hébert et al., 1993).

  • Catalysis in Chemical Synthesis : Ionic liquids have been employed to catalyze the N-Boc protection of amines, a key reaction in organic synthesis. This research is particularly relevant to the field of pharmaceuticals and fine chemicals (Chinnappan et al., 2013).

  • Biological Sample Analysis : A method involving high-speed liquid chromatography has been developed for determining aliphatic diamines and polyamines in biological samples, utilizing 1,6-hexanediamine as an internal standard. This application is significant in biochemical and medical research (Samejima et al., 1976).

  • Environmental Remediation : Amino-functionalized multi-walled carbon nanotubes, prepared using 1,6-hexanediamine, have demonstrated excellent adsorption capacity for removing dyes from wastewater. This is particularly relevant for environmental cleanup and water purification technologies (Liu et al., 2014).

Safety And Hazards

N-Boc-1,6-hexanediamine hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact, it is advised to wash off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought .

properties

IUPAC Name

tert-butyl N-(6-aminohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2.ClH/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12;/h4-9,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBWQIZQJOQPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984394
Record name tert-Butyl hydrogen (6-aminohexyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,6-hexanediamine hydrochloride

CAS RN

65915-94-8
Record name N-tert-Butoxycarbonyl-1,6-diaminohexane hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65915-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-aminohexyl)carbamate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065915948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen (6-aminohexyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (6-aminohexyl)carbamate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Kanso, L Barthelmebs, N Inguimbert… - Analytical …, 2013 - ACS Publications
Novel electrochemical immunosensors for sensitive detection of 17-β estradiol (E2) and ethinylestradiol (EE2) are described on the basis of the use of magnetic beads (MBs) as solid …
Number of citations: 45 pubs.acs.org
T Nakai, T Hirakura, Y Sakurai… - Macromolecular …, 2012 - Wiley Online Library
A hyaluronic acid‐based anionic nanogel formed by self‐assembly of cholesteryl‐group‐bearing HA is designed for protein delivery. The HA nanogel spontaneously binds various …
Number of citations: 95 onlinelibrary.wiley.com
T Tian, X Liu, ES Lee, J Sun, Z Feng, L Zhao… - Archives of pharmacal …, 2017 - Springer
A series of nitrogen-containing derivatives of oleanolic acid and ursolic acid were prepared by a modification at C-28 position via esterification with 2-hydroxyacetic acid followed by …
Number of citations: 46 link.springer.com
H Kanso, A Ben Jrad, N Inguimbert… - … A European Journal, 2021 - Wiley Online Library
The bis‐triazole ligand and its corresponding copper complexes were synthesized and characterized for the first time and proposed as new labels for the development of …
S Weydert, S Zurcher, S Tanner, N Zhang, R Ritter… - Langmuir, 2017 - ACS Publications
Arranging cultured cells in patterns via surface modification is a tool used by biologists to answer questions in a specific and controlled manner. In the past decade, bottom-up …
Number of citations: 37 pubs.acs.org
M You, L Zhang, TA Gmür, K Zhang, S Zürcher… - Applied Surface …, 2022 - Elsevier
Synthetic pure hydroxyapatite (HA), though widely investigated as an artificial orthopedic implant material, has neither anti-infection properties nor innate interfacial bioactivity. Ideally, …
Number of citations: 2 www.sciencedirect.com
AS Mertgen, AG Guex, S Tosatti, G Fortunato… - Applied Surface …, 2022 - Elsevier
Current biointerfaces aiming to steer specific biological responses frequently lack either stability due to purely electrostatic interactions, bioactivity due to unspecific conjugation …
Number of citations: 2 www.sciencedirect.com
C Fernandes, S Benfeito, R Amorim… - Bioconjugate …, 2018 - ACS Publications
Mitochondrial oxidative damage is related to diverse pathologies, including cancer and neurodegenerative diseases. Shielding mitochondria from oxidative damage with …
Number of citations: 12 pubs.acs.org
 Serrano - 2014 - research-collection.ethz.ch
Biofouling is a phenomenon that can be explained as the undesirable accumulation of biological materials on submerged surfaces. It can be comprised of proteins, cells, bacteria or …
Number of citations: 1 www.research-collection.ethz.ch
Z Chen - 2014 - academiccommons.columbia.edu
Advances in microscopy have tremendously expanded our knowledge of biological processes at the microscopic level. The achievements therein are the result of close collaborations …
Number of citations: 3 academiccommons.columbia.edu

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